3,4-Dichloro-5-(trifluoromethyl)benzyl bromide
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Overview
Description
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H4BrCl2F3. It has a molecular weight of 307.92 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is 1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is a liquid at ambient temperature . It has a molecular weight of 307.92 .Scientific Research Applications
Medicine
In the medical field, this compound is utilized as a precursor in the synthesis of various drug molecules. Its incorporation into drugs can enhance their pharmacological properties due to the presence of the trifluoromethyl group . For example, it has been used in the preparation of antiviral agents, showcasing its potential in contributing to treatments for viral infections .
Electronics
The unique properties of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide make it valuable in the electronics industry. It can be used in the synthesis of compounds that form part of electronic materials, possibly due to its stability and reactivity which can impart desirable characteristics to the final products .
Agrochemicals
In agrochemistry, this compound serves as an intermediate in the creation of pesticides and herbicides. The trifluoromethyl group is known to improve the biological activity of agrochemicals, making them more effective in protecting crops from pests and diseases .
Catalysis
Catalysts derived from 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide can be used to accelerate chemical reactions in the synthesis of various organic compounds. Its role in catalysis is crucial for developing efficient and sustainable chemical processes .
Material Science
This compound finds applications in material science, particularly in the development of new materials with enhanced properties. It can be used to modify the surface characteristics of materials or as a building block for creating polymers with specific functionalities .
Pharmaceuticals
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide: is instrumental in pharmaceutical research, where it is involved in the synthesis of complex molecules for drug development. Its presence in the molecular structure of drugs can influence their efficacy and safety profiles .
Veterinary Products
The compound is also significant in veterinary medicine. It can be used to synthesize veterinary drugs that help in the treatment and prevention of diseases in animals, thereby contributing to animal health and food safety .
Functional Materials
Lastly, in the field of functional materials, this chemical serves as a precursor for materials with specific functions, such as sensors or actuators. The addition of the trifluoromethyl group can impart unique physical and chemical properties to these materials .
Safety and Hazards
This compound is classified as dangerous, with a GHS05 pictogram . It can cause severe skin burns and eye damage (Hazard Statement: H314) . Precautionary measures include wearing protective gloves and eye protection, and in case of ingestion or inhalation, specific first aid measures should be taken .
Future Directions
While specific future directions for 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide are not mentioned in the available resources, compounds containing the trifluoromethyl group have been increasingly used in the development of new pharmaceuticals over the past 20 years . This suggests that 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide and similar compounds may continue to be of interest in drug discovery and development.
Mechanism of Action
Target of Action
It’s known that benzylic bromides can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions suggest that the compound may interact with various biological targets, depending on the specific context.
Mode of Action
The mode of action of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is likely to involve the interaction of the benzylic bromide moiety with its targets. This interaction could involve nucleophilic substitution or free radical reactions at the benzylic position . The exact nature of these interactions and the resulting changes would depend on the specific biological context and the nature of the target.
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound . .
properties
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHLYVDLXQFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide |
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